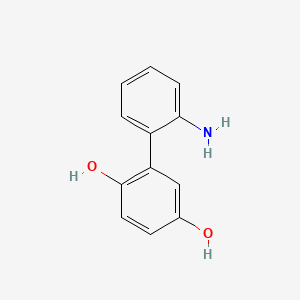

(o-Aminophenyl)-hydroquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Skin Targeting and Dermatology

- Co-Drug Strategy for Skin Applications : (o-Aminophenyl)-hydroquinone is involved in the synthesis of co-drugs like 4-hydroxyphenyl 4-(aminomethyl)cyclohexanecarboxylate (HAC) and 1,4- phenylene bis(aminomethyl)cyclohexanecarboxylate (BAC), improving skin absorption in dermatological treatments. These compounds have shown promising results in treating skin hyperpigmentation without causing irritation (Hsieh et al., 2013).

2. Chemical Industry

- Hydroquinone Production : Research has been conducted on the continuous hydrolysis technology for producing hydroquinone from p-aminophenol, which is closely related to this compound. This method offers advantages like lower equipment costs and higher productivity, potentially benefiting industrial processes (Sun Cheng, 2012).

3. Environmental Studies

- Phenolic Compound Degradation : this compound plays a role in the degradation of phenolic compounds, a crucial process in environmental remediation. Research involving enzymes from Serratia marcescens AB 90027 shows that certain phenolic compounds, including hydroquinone, are effectively degraded, aiding in reducing chemical oxygen demand (COD) in water treatment processes (Yao et al., 2006).

Mechanism of Action

Target of Action

(o-Aminophenyl)-hydroquinone, a derivative of hydroquinone, primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histones . This process leads to chromatin condensation and gene repression .

Mode of Action

The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of histones, altering the chromatin structure and affecting the expression of various genes at the transcription level . The compound’s interaction with HDAC3 has been shown to reduce inflammatory response through the toll-like pathway .

Biochemical Pathways

The inhibition of HDAC3 by this compound affects several biochemical pathways. It has been shown to reduce apoptosis and neuroinflammation, and increase the expression of Akt, a protein kinase involved in cell survival pathways . Additionally, it has been suggested that the compound may be involved in the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

properties

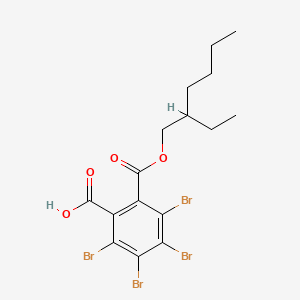

IUPAC Name |

2-(2-aminophenyl)benzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSQNDBCIKGZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester](/img/structure/B584093.png)

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)